Bienvenue dans la boutique en ligne BenchChem!

7-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine

Cross‑Coupling Regioselectivity Sequential Functionalization

7-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine is the preferred intermediate for 7-substituted kinase inhibitor libraries. Orthogonal C3–I and C7–Br handles enable sequential cross-couplings without protecting groups, matching patent routes for immunological and anti-inflammatory kinase inhibitors. Its XLogP3 of 1.9 improves passive permeability vs. non-brominated analogs (XLogP3 1.2), minimizing late-stage lipophilic optimization. Dual orthogonal vectors accelerate fragment growing/linking in ATP-binding site programs. Insist on the 7-bromo-3-iodo regioisomer—6-bromo or 4-bromo congeners cannot replicate this spatial arrangement and lead to divergent SAR. High purity ≥98%.

Molecular Formula C6H3BrIN3
Molecular Weight 323.919
CAS No. 1357946-27-0
Cat. No. B1145865
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine
CAS1357946-27-0
Synonyms7-bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine
Molecular FormulaC6H3BrIN3
Molecular Weight323.919
Structural Identifiers
SMILESC1=C(C2=NNC(=C2C=N1)I)Br
InChIInChI=1S/C6H3BrIN3/c7-4-2-9-1-3-5(4)10-11-6(3)8/h1-2H,(H,10,11)
InChIKeyDWYQFKPEXZUFNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine (CAS 1357946-27-0) Procurement & Technical Baseline


7-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine is a halogenated heterocyclic building block belonging to the pyrazolo[4,3-c]pyridine scaffold class [1]. It features a fused pyrazole–pyridine ring system with a bromine atom at the 7‑position and an iodine atom at the 3‑position, yielding a molecular weight of 323.92 g/mol and a calculated XLogP3‑AA of 1.9 [1]. The compound is commercially available in purities of ≥95 % and ≥98 % . Its structural hallmarks—dual orthogonal halogen handles—underpin its primary utility as a regioselective intermediate in palladium‑catalyzed cross‑coupling chemistry and as a privileged fragment for kinase‑oriented drug discovery [2][3].

7-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine: Why In‑Class Halogenated Pyrazolopyridines Are Not Interchangeable


Halogenated pyrazolo[4,3‑c]pyridines with different substitution patterns (e.g., 6‑bromo‑3‑iodo, 4‑bromo‑3‑iodo, or 3‑iodo‑only) are not interchangeable procurement alternatives. The precise location of the bromine and iodine substituents dictates both the regioselectivity of subsequent palladium‑catalyzed cross‑couplings [1] and the compound's performance in kinase inhibition SAR programs [2][3]. For instance, the 7‑bromo‑3‑iodo isomer presents a unique spatial arrangement of coupling handles that cannot be replicated by the 6‑bromo or 4‑bromo congeners, leading to divergent intermediate architectures and distinct biological outcomes. Furthermore, physicochemical parameters such as calculated lipophilicity (XLogP3‑AA 1.9) differ meaningfully from the non‑brominated 3‑iodo analog (XLogP3‑AA 1.2), impacting solubility and membrane permeability in cellular assays [4][5].

7-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine: Quantitative Differentiation vs. Closest Analogs


Orthogonal Halogen Reactivity Enables Regioselective Sequential Cross‑Coupling

The compound's 3‑iodo substituent is a superior leaving group for palladium‑catalyzed cross‑couplings compared to the 7‑bromo substituent, enabling highly regioselective sequential functionalization. In a study of halogenated aminopyrazoles, direct comparison of chloro, bromo, and iodo derivatives in Suzuki–Miyaura reactions demonstrated that Br‑ and Cl‑substituted pyrazoles are superior to iodopyrazoles due to reduced dehalogenation side reactions, but the iodo group exhibits faster oxidative addition kinetics, allowing it to react first under mild conditions while the bromo handle remains intact for subsequent coupling steps [1].

Cross‑Coupling Regioselectivity Sequential Functionalization

Elevated Lipophilicity vs. Non‑Brominated 3‑Iodo Analog Enhances Membrane Permeability

The presence of the 7‑bromo substituent in 7‑bromo‑3‑iodo‑1H‑pyrazolo[4,3‑c]pyridine increases its calculated lipophilicity (XLogP3‑AA = 1.9) compared to the non‑brominated 3‑iodo‑1H‑pyrazolo[4,3‑c]pyridine (XLogP3‑AA = 1.2), representing a +0.7 log unit increase in lipophilicity [1][2].

Lipophilicity XLogP3‑AA Membrane Permeability

Regioisomeric Differentiation: 7‑Bromo Isomer Unlocks Distinct Kinase Inhibitor SAR Space vs. 6‑Bromo and 4‑Bromo Congeners

Pyrazolo[4,3‑c]pyridine derivatives substituted at the 7‑position (e.g., 7‑bromo‑3‑iodo‑1H‑pyrazolo[4,3‑c]pyridine) access a different chemical space than their 6‑bromo and 4‑bromo regioisomers. Patent disclosures covering kinase inhibitors based on the pyrazolo[4,3‑c]pyridine scaffold explicitly distinguish substitution patterns, with 7‑substituted derivatives forming a separate series from 6‑ and 4‑substituted analogs [1][2].

Kinase Inhibition Regioisomer Medicinal Chemistry

Predicted Boiling Point and Density Differentiation for Handling and Storage

7‑Bromo‑3‑iodo‑1H‑pyrazolo[4,3‑c]pyridine exhibits a predicted boiling point of 435.0 ± 40.0 °C at 760 Torr and a predicted density of 2.559 ± 0.06 g/cm³ at 20 °C . These values differ from related pyrazolo[4,3‑c]pyridine analogs and inform appropriate storage conditions (2–8 °C under inert atmosphere in the dark) .

Physical Properties Boiling Point Density Storage

7-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine: Evidence‑Backed Application Scenarios for Procurement


Regioselective Sequential Cross‑Coupling for Diversified Kinase Inhibitor Libraries

Medicinal chemistry teams seeking to build focused kinase inhibitor libraries around the pyrazolo[4,3‑c]pyridine core should prioritize 7‑bromo‑3‑iodo‑1H‑pyrazolo[4,3‑c]pyridine as the starting intermediate. The orthogonal reactivity of the 3‑iodo and 7‑bromo handles enables clean, sequential Suzuki–Miyaura or Negishi couplings without protecting group manipulations, as supported by cross‑coupling studies on halogenated pyrazoles [1]. This regioselective diversification directly addresses the synthetic needs outlined in kinase inhibitor patents that claim 7‑substituted pyrazolo[4,3‑c]pyridines [2][3].

Improving Cellular Permeability in Pyrazolopyridine‑Based Probe Development

For research groups developing intracellular probes or cell‑active kinase inhibitors, the elevated lipophilicity (XLogP3‑AA = 1.9) of 7‑bromo‑3‑iodo‑1H‑pyrazolo[4,3‑c]pyridine relative to the non‑brominated 3‑iodo analog (XLogP3‑AA = 1.2) offers a measurable advantage in passive membrane permeability [4][5]. This property is particularly relevant when the final elaborated compounds are expected to engage cytoplasmic or nuclear targets, and it reduces the need for additional lipophilic modifications during hit‑to‑lead optimization.

Synthesis of 7‑Aryl/Amino Pyrazolo[4,3‑c]pyridines for Immuno‑Oncology Programs

The 7‑bromo substituent serves as a versatile handle for Buchwald–Hartwig aminations or Suzuki couplings to install aryl or heteroaryl groups at the 7‑position of the pyrazolo[4,3‑c]pyridine core. This synthetic route is directly aligned with the preparation of kinase inhibitors for immunological, inflammatory, and autoimmune indications disclosed in patent literature [2][3]. Procurement of the 7‑bromo‑3‑iodo isomer ensures access to this specific structural series, avoiding the mis‑direction that would result from acquiring the 6‑bromo or 4‑bromo regioisomers.

Fragment‑Based Drug Discovery (FBDD) with a Dual‑Halogenated Pyrazolopyridine Scaffold

In fragment‑based drug discovery programs targeting kinases or other ATP‑binding proteins, 7‑bromo‑3‑iodo‑1H‑pyrazolo[4,3‑c]pyridine serves as a privileged heterocyclic fragment with two chemically distinct points for fragment elaboration [1]. Its calculated molecular weight (323.92 g/mol) and hydrogen‑bond donor/acceptor profile (1 donor, 2 acceptors) are consistent with fragment‑like properties, while the dual halogenation provides orthogonal vectors for fragment growing or linking strategies without the need for de novo scaffold construction [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.